molecular formula C17H20N2O2 B2882389 (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine CAS No. 166803-85-6

(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine

Cat. No.: B2882389
CAS No.: 166803-85-6
M. Wt: 284.359
InChI Key: AKPYBCMNDWXYSG-WOJGMQOQSA-N
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Description

(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine (CAS 166803-85-6) is a Schiff base derivative of particular interest in medicinal and organic chemistry research. This compound features a rigid, lipophilic adamantane moiety connected via an imine bond to a 4-nitrophenyl group, a structural motif known to enhance bioavailability and modify the therapeutic potential of lead molecules . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the construction of more complex heterocyclic systems. Schiff bases like this one are key precursors in the synthesis of six and seven-membered heterocycles, such as 1,3-thiazinan-4-ones, 1,3-oxazinan-6-ones, and 1,3-oxazepin-4,7-diones, which can incorporate the adamantyl fragment into their final structure . Furthermore, novel adamantane derivatives are actively investigated for their significant biological activities. Research indicates that such compounds demonstrate promising in vitro antimicrobial properties against a panel of Gram-positive bacteria and fungi from Candida spp., making them valuable scaffolds in the search for new anti-infective agents . The adamantane moiety is a privileged structure in drug discovery, featured in approved antiviral, antidiabetic, and anti-inflammatory medications, which underpins the research interest in this chemical class . Researchers utilize this compound for its potential to yield new substances with cytotoxic and antimicrobial profiles, supported by spectral analysis (¹H NMR, ¹³C NMR) for structural confirmation .

Properties

IUPAC Name

N-(1-adamantyl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,11,13-15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYBCMNDWXYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine typically involves the reaction of 1-adamantylamine with 4-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine linkage is complete. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The imine linkage can be oxidized to form a corresponding oxime or nitrile under specific conditions.

    Substitution: The adamantyl group can participate in substitution reactions, where functional groups are introduced or modified.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Reduction: N-(1-adamantyl)-1-(4-aminophenyl)methanimine.

    Oxidation: Corresponding oxime or nitrile derivatives.

    Substitution: Functionalized adamantyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the nitrophenyl group can contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Nitro vs. 4-Nitro Substitution

The meta-nitro derivative, (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, shares similar synthesis conditions but exhibits distinct electronic and steric properties. The 3-nitro group reduces symmetry, altering dipole moments and crystal packing. X-ray analysis reveals differences in dihedral angles between the adamantyl and aryl planes, impacting intermolecular interactions .

Table 1: Physical and Spectral Properties of Nitrophenyl Derivatives
Property 4-Nitrophenyl Derivative 3-Nitrophenyl Derivative
Melting Point (°C) 117–118 Not reported
FTIR C=N (cm⁻¹) 1638 1635
NO₂ Stretches (cm⁻¹) 1522, 1343 1519, 1340
Yield (%) 91 94

Adamantyl vs. Aliphatic/Simple Aromatic Amines

Replacing the adamantyl group with aliphatic or smaller aromatic amines significantly alters properties:

  • N-Butyl-1-(4-nitrophenyl)methanimine () : Lacks the rigid adamantyl framework, reducing steric hindrance and lipophilicity. This increases solubility in polar solvents but diminishes membrane permeability, critical for bioactivity .
Table 2: Structural and Functional Comparisons
Compound Adamantyl Group Lipophilicity (LogP)* Bioactivity Notes
(E)-N-(Adamantan-1-yl)-1-(4-NP)MA Yes High (~4.5) Antimicrobial, anticancer potential
N-Butyl-1-(4-NP)MA No Moderate (~2.8) Limited bioactivity data
N-(4-Methylphenyl)-1-(4-NP)MA No Moderate (~3.1) No reported bioactivity

*Estimated using fragment-based methods.

Heterocyclic and Bis-Schiff Base Analogs

  • Bis-Schiff Base () : (1E,1'E)-1,1'-(1,4-Phenylene)bis(N-(adamantan-1-yl)methanimine) incorporates two adamantyl-imine units. The extended conjugation enhances thermal stability (mp >200°C) but complicates synthesis (lower yield: ~75%) .
  • Thiophene-Based Schiff Bases (): (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine shows antimutagenic activity (20 μM concentration reduces aflatoxin B1 toxicity).

Electronic and Steric Effects on Reactivity

The adamantyl group’s steric bulk slows hydrolysis compared to less hindered imines (e.g., N-cyclopropyl-1-(thiophen-2-yl)methanimine in ). The 4-nitro group’s electron-withdrawing nature stabilizes the imine bond against nucleophilic attack, whereas electron-donating groups (e.g., methoxy in ) increase susceptibility to hydrolysis .

Biological Activity

(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.

Structural Characteristics

The compound is characterized by an adamantane moiety linked to a nitrophenyl group through a methanimine functional group. The adamantane structure is known to enhance the biological activity of compounds due to its ability to interact with various biological targets effectively . The presence of the nitrophenyl group may also contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that adamantane derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus epidermidis62.5 µg/mLMost susceptible strain
Escherichia coli250 µg/mLModerate susceptibility
Candida albicans125 µg/mLFungal pathogen tested

The compound demonstrated a broad spectrum of activity, with particularly low MIC values against Staphylococcus epidermidis and Candida albicans, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using several cancer cell lines, including A549 (lung cancer), T47D (breast cancer), L929 (fibrosarcoma), and HeLa (cervical cancer) cells. The results indicated that this compound exhibited low cytotoxicity across these cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
A549>100Low cytotoxicity
T47D>100Low cytotoxicity
L929>100Low cytotoxicity
HeLa>100Low cytotoxicity

The high IC50 values (>100 µM) suggest that the compound is relatively safe for normal cells while retaining its antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that the compound may interact with key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. In vitro assays have shown that derivatives of adamantane can inhibit these enzymes effectively, leading to bactericidal effects .

Case Studies

In a notable study, researchers synthesized several adamantane derivatives and evaluated their antimicrobial properties. Among these, this compound exhibited potent activity against multidrug-resistant clinical isolates, outperforming standard antibiotics such as ciprofloxacin and fluconazole . The study highlighted the potential for developing new therapeutic agents based on adamantane structures.

Q & A

Q. What are the optimal synthetic conditions for (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine?

The compound is synthesized via condensation of adamantan-1-ylamine and 3-nitrobenzaldehyde in n-butanol under reflux for 1–1.5 hours. Equimolar ratios (0.013 mol each) are dissolved in 20 mL and 15 mL of butanol, respectively, followed by heating at the solvent’s boiling point. The crude product is recrystallized from i-PrOH, yielding 91% pure crystals. Key quality checks include TLC monitoring (chloroform/acetone 6:1) and elemental analysis .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • FTIR : C=N stretch at 1638 cm⁻¹, aromatic C-H at 3092 cm⁻¹, and nitro group vibrations at 1522/1343 cm⁻¹.
  • ¹H NMR : Aromatic protons (δ 8.47–7.74 ppm), adamantyl protons (δ 2.13–1.64 ppm), and the imine proton (δ 8.58 ppm).
  • Elemental analysis : Discrepancies (e.g., 71.17% C observed vs. 71.81% calculated) are resolved via recrystallization and cross-validation with spectroscopic data .
  • X-ray crystallography : Confirms E-configuration and planar geometry of the imine group .

Advanced Research Questions

Q. How can contradictions between elemental analysis and spectroscopic data be resolved?

Discrepancies may arise from incomplete purification or solvent retention. Methodological solutions include:

  • Recrystallization optimization : Use mixed solvents (e.g., i-PrOH/hexane) to improve purity.
  • Complementary techniques : Pair elemental analysis with high-resolution mass spectrometry (HRMS) or combustion analysis.
  • TLC validation : Monitor reaction progress and isolate pure fractions using iodine vapor visualization .

Q. What crystallographic methods confirm the E-configuration and molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) is definitive. Key steps:

  • Data collection : Use a STOE StadiVari Pilatus 100K diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018/3 refines anisotropic displacement parameters and resolves disorder in the adamantyl group.
  • ORTEP visualization : Generate thermal ellipsoid plots to validate bond lengths (e.g., C=N at 1.28 Å) and dihedral angles (e.g., 54.62° between aromatic and nitro groups) .

Q. How can computational methods predict electronic properties and reactivity?

  • Quantum chemical calculations : Use DFT (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
  • Multiwfn analysis : Evaluate charge transfer (e.g., nitro group electron withdrawal) and dipole moments to predict solubility and intermolecular interactions .
  • Molecular docking : Screen for bioactivity (e.g., acetylcholinesterase inhibition) using AutoDock Vina and validate with in vitro assays .

Q. What strategies enable the synthesis of heterocyclic derivatives from this compound?

The imine acts as a precursor for:

  • 1,3-Thiazinan-4-ones : Condense with 3-mercaptopropanoic acid under acidic conditions.
  • 1,3-Oxazepin-4,7-diones : React with maleic anhydride via [2+5] cycloaddition.
  • Bis-Schiff bases : Use benzene-1,4-dicarbaldehyde to form dimeric structures (87% yield, confirmed by LC-MS and powder XRD) .

Methodological Notes

  • Avoiding pitfalls : Adamantyl group rigidity complicates NMR assignments; use DEPT-135 and 2D COSY for unambiguous proton assignments.
  • Advanced purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for derivatives with low crystallinity.
  • Data validation : Cross-reference X-ray results with Cambridge Structural Database (CSD) entries to identify novel structural motifs .

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